Lipophilicity Superiority: logP = 5.33 vs. 2.65–4.74 for Mono-Benzyl and N-Alkyl Analogs
The target compound's calculated logP of 5.33 (ACD/Labs) is substantially higher than that of the mono-benzyl analog 1-benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3, logP ≈ 2.65) . This represents a ΔlogP of +2.68, translating to an approximately 480-fold increase in octanol–water partition coefficient. The N,N-dibenzyl motif on the 3-carboxamide is the dominant driver of this enhanced lipophilicity, as the N1-benzyl and 2-oxo groups are conserved in both compounds .
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.33 (ACD/Labs) |
| Comparator Or Baseline | 1-Benzyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 946351-33-3): logP ≈ 2.65; N,1-dibenzyl-N-ethyl analog (CAS 946312-59-0): logP ≈ 3.85–4.20 |
| Quantified Difference | ΔlogP = +2.68 vs. mono-benzyl analog; +1.13–1.48 vs. N-ethyl analog |
| Conditions | ACD/Labs calculated logP; standard octanol–water partition model |
Why This Matters
A logP > 5 is predictive of improved blood–brain barrier penetration and membrane partitioning, making this compound a preferred choice for CNS-targeted CB2R screening campaigns where lower-logP in-class analogs fail to achieve adequate brain exposure.
